N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide
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Overview
Description
N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide is a chemical compound with the molecular formula C12H6Cl3NO3S. It is known for its unique structure and properties, which make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or hydroxylated products, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-benzenesulfonamide
- N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-2-methyl-benzenesulfonamide
Uniqueness
N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, distinguishing it from other similar compounds.
Biological Activity
N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H9Cl2NO3S, with a molecular weight of approximately 284.2 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities.
The biological activity of sulfonamides often relates to their ability to inhibit specific enzymes or pathways within biological systems. The compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria by inhibiting folate synthesis, a crucial process for bacterial growth.
- Anti-inflammatory Properties : Sulfonamides can modulate inflammatory pathways, potentially reducing inflammation in various conditions.
Antimicrobial Activity
Research indicates that related sulfonamide compounds possess significant antimicrobial properties. For example:
- In vitro Studies : Compounds structurally similar to this compound have demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) often reported in the range of 6.63 mg/mL to 6.72 mg/mL .
Anti-inflammatory Activity
Studies have shown that certain benzenesulfonamides can significantly reduce inflammation. For instance:
- Carrageenan-Induced Edema : Compounds similar to our target compound have been tested in vivo, demonstrating reductions in paw edema in rats by up to 94.69% at specific time intervals post-administration .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated several benzenesulfonamide derivatives for their antimicrobial efficacy against various bacterial strains. Results indicated that compounds with structural similarities exhibited potent activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .
-
Anti-inflammatory Mechanism Exploration :
- Another research effort focused on the anti-inflammatory effects of sulfonamide derivatives through the inhibition of nitric oxide production in RAW 264.7 macrophages. The study found that certain derivatives significantly decreased nitric oxide levels, implicating their potential use in inflammatory diseases .
Data Summary Table
Activity Type | Compound | Tested Against | Result (MIC or % Inhibition) |
---|---|---|---|
Antimicrobial | N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene) | E. coli | MIC 6.72 mg/mL |
Antimicrobial | N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene) | S. aureus | MIC 6.63 mg/mL |
Anti-inflammatory | Related sulfonamide derivatives | Carrageenan-induced edema | Up to 94.69% inhibition |
Properties
IUPAC Name |
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMONOHJFHJXUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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